

3-Bromo-5-fluorobenzoic acid chemical properties

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Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzoic acid

Cat. No.: B1333228

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An In-depth Technical Guide to **3-Bromo-5-fluorobenzoic Acid**: Properties, Synthesis, and Applications

Introduction

3-Bromo-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal building block in advanced organic synthesis. Its unique molecular architecture, featuring bromine and fluorine atoms meta-substituted on a benzoic acid scaffold, imparts a combination of stability and tunable reactivity. This makes it an exceptionally valuable intermediate in the development of complex, high-value molecules. For researchers and professionals in drug development and agrochemical science, this compound is not merely a reagent but a strategic component for creating novel active pharmaceutical ingredients (APIs) and crop protection agents.^{[1][2][3]} The strategic placement of the halogen substituents allows for selective functionalization through a variety of modern synthetic methodologies, particularly cross-coupling reactions, making it indispensable for constructing intricate molecular frameworks.^{[1][3]}

This guide offers a comprehensive technical overview of **3-Bromo-5-fluorobenzoic acid**, grounded in established scientific principles and experimental data. It details the compound's core physicochemical properties, provides validated protocols for its synthesis and derivatization, explores its reactivity, and discusses its applications, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical and Structural Properties

The properties of **3-Bromo-5-fluorobenzoic acid** are dictated by the interplay between its three functional components: the carboxylic acid group, the fluorine atom, and the bromine atom. The carboxylic acid group provides a handle for amide bond formation and esterification, while the halogens offer sites for cross-coupling reactions and influence the electronic nature of the aromatic ring.

Structural Information:

- IUPAC Name: **3-Bromo-5-fluorobenzoic acid**
- Synonyms: 3-Fluoro-5-bromobenzoic acid, 5-Bromo-3-fluorobenzoic acid[4][5]
- Structure:

Table 1: Core Physicochemical Properties

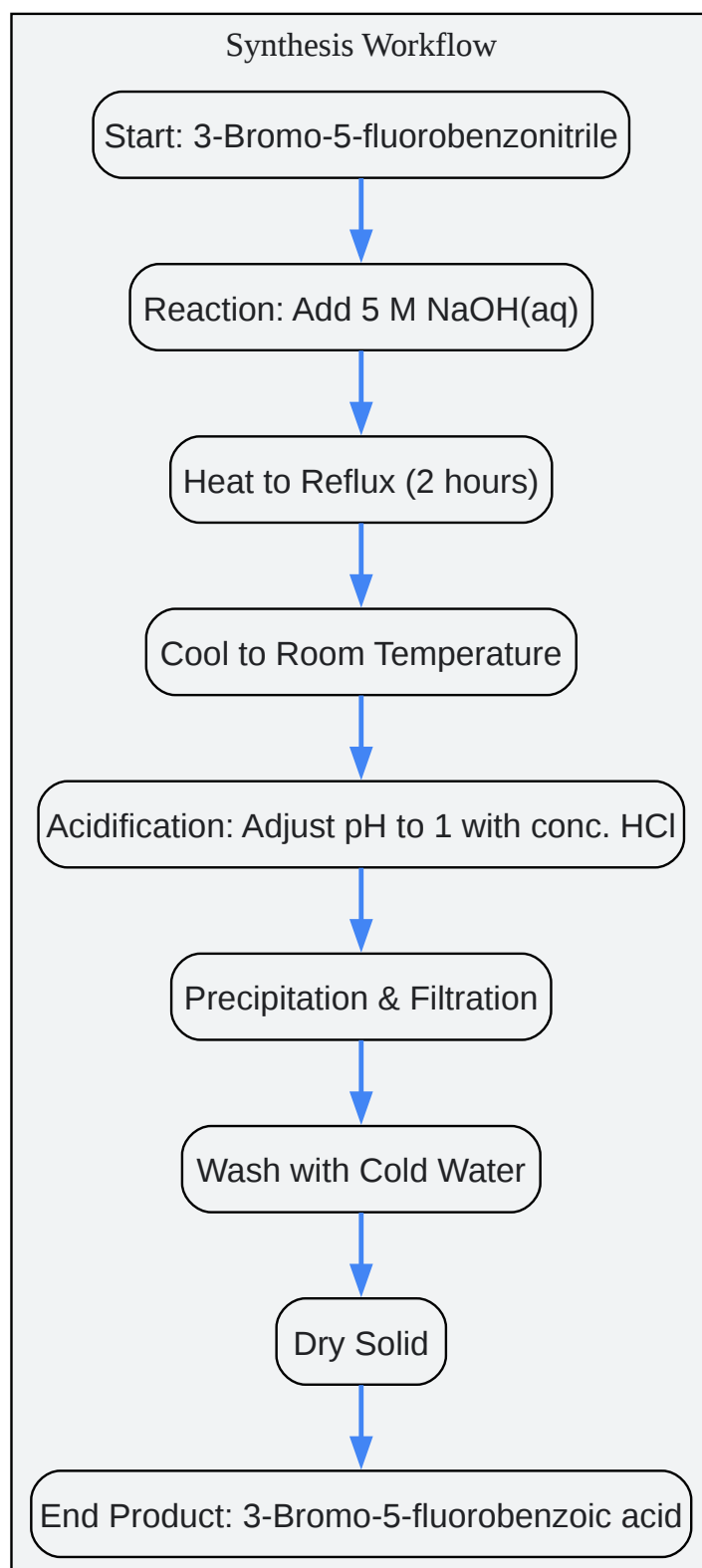
Property	Value	Source(s)
CAS Number	176548-70-2	[1][4][6][7]
Molecular Formula	C ₇ H ₄ BrFO ₂	[1][4][6][7]
Molecular Weight	219.01 g/mol	[1][3][6][7]
Appearance	White to off-white crystalline powder	[1]
Melting Point	140 - 146 °C	[1][3]
Solubility	Insoluble in water.	[2]
Purity	≥ 98% (GC)	[1]

Synthesis and Purification

A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. **3-Bromo-5-fluorobenzoic acid** is commonly prepared via the hydrolysis of 3-bromo-5-

fluorobenzonitrile under basic conditions. This method is efficient and typically results in a high yield of the desired product.

Workflow for Synthesis via Hydrolysis



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Caption: General workflow for the synthesis of **3-Bromo-5-fluorobenzoic acid**.

Detailed Experimental Protocol: Synthesis from 3-bromo-5-fluorobenzonitrile

This protocol describes a standard laboratory procedure for the synthesis of **3-Bromo-5-fluorobenzoic acid**, achieving a high yield.^[2]

Materials:

- 3-bromo-5-fluorobenzonitrile (13.8 mmol, 1.0 eq)
- 5 M Sodium Hydroxide (NaOH) aqueous solution (28 mL)
- Concentrated Hydrochloric Acid (HCl)
- Cold deionized water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- pH paper or pH meter
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** Combine 3-bromo-5-fluorobenzonitrile (2.8 g, 13.8 mmol) and 5 M aqueous sodium hydroxide (28 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- **Hydrolysis:** Heat the mixture to reflux with vigorous stirring for 2 hours. The nitrile group undergoes hydrolysis to a sodium carboxylate salt, which is soluble in the aqueous base.
- **Cooling and Acidification:** After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 1 by adding concentrated hydrochloric acid dropwise. This step is critical as it protonates the sodium carboxylate, causing the water-insoluble **3-Bromo-5-fluorobenzoic acid** to precipitate.

- Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
- Purification: Wash the solid cake with cold water to remove any residual salts (e.g., NaCl) and excess acid.
- Drying: Dry the purified solid to obtain the final product, **3-Bromo-5-fluorobenzoic acid**. A typical yield for this procedure is around 94%.^[2]

Product Confirmation: The structure of the product can be confirmed using ^1H NMR spectroscopy.^[2]

Chemical Reactivity and Derivatization

The synthetic utility of **3-Bromo-5-fluorobenzoic acid** stems from the distinct reactivity of its functional groups. The carboxylic acid can be readily converted into esters and amides, while the carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions.

A. Reactions at the Carboxylic Acid Group

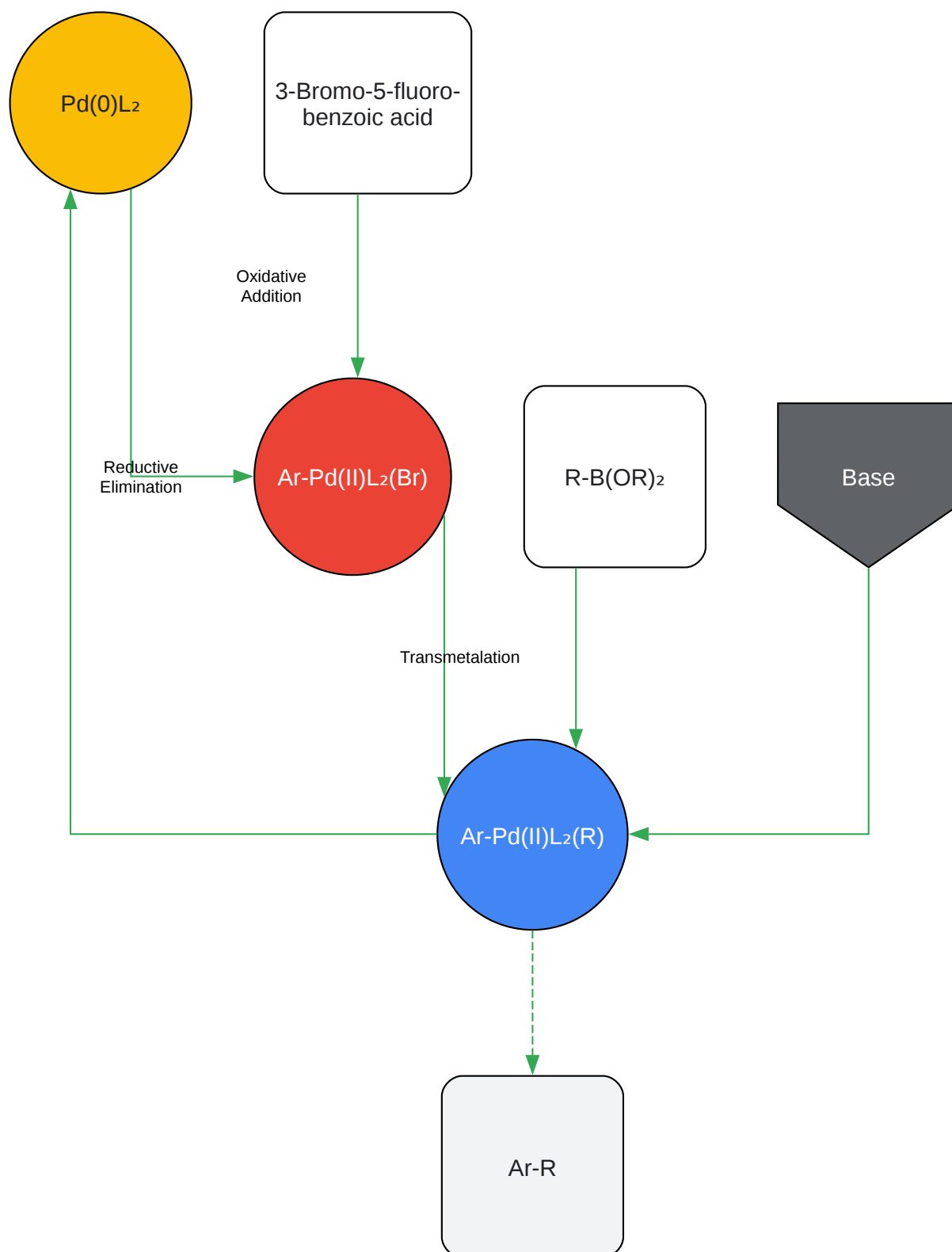
Esterification: The carboxylic acid can be converted to its corresponding ester, a common protecting group or a precursor for further transformations. A standard method involves reaction with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like thionyl chloride (SOCl_2).^[8]

Protocol: Methyl Ester Synthesis

- Dissolve **3-Bromo-5-fluorobenzoic acid** in methanol.
- Slowly add thionyl chloride at room temperature.
- Heat the reaction mixture (e.g., to 70°C) for several hours.^[8]
- Remove the solvent under reduced pressure to yield the crude methyl 3-bromo-5-fluorobenzoate.^[8]
- Purify the product using silica gel column chromatography.^[8]

B. Reactions at the Carbon-Bromine Bond: Cross-Coupling

The C-Br bond is the most versatile site for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. This capability is extensively used in the synthesis of pharmaceuticals.^[3]



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Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

This reactivity allows for the introduction of a wide range of substituents (alkyl, aryl, heteroaryl groups) at the 3-position of the benzoic acid ring, making it a cornerstone of combinatorial chemistry and targeted drug design.[3]

Applications in Research and Industry

The unique substitution pattern and reactivity of **3-Bromo-5-fluorobenzoic acid** make it a high-value intermediate in several sectors.

- **Pharmaceutical Development:** It is a key starting material for synthesizing APIs. It is particularly prominent in the development of anti-inflammatory agents, analgesics, and drugs targeting central nervous system disorders.[1][3] The halogenated structure contributes to metabolic stability and binding affinity in the final drug molecules.
- **Agrochemicals:** The compound is used to create advanced herbicides and fungicides.[1][3] The bromo-fluoro-aromatic core is a common feature in many effective crop protection chemicals.
- **Material Science:** It can be incorporated into specialty polymers and resins to enhance properties like thermal stability and mechanical durability.[1]

Safety and Handling

Proper handling of **3-Bromo-5-fluorobenzoic acid** is essential in a laboratory or industrial setting. The primary hazards are irritation to the skin, eyes, and respiratory system.[9]

Table 2: GHS Hazard and Precautionary Information

Category	Statement	Source
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[9]
Precautionary (Prevention)	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.	[10]
Precautionary (Response)	P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	[10]
Precautionary (Storage)	P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.	[10]

Handling and Storage Recommendations

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9] Eyewash stations and safety showers should be readily accessible.[11]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9][10]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10]
 - Respiratory Protection: If dust formation is significant, use a NIOSH-approved respirator. [9][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][3][10]

Conclusion

3-Bromo-5-fluorobenzoic acid is a versatile and powerful synthetic intermediate whose value is firmly established in pharmaceutical, agrochemical, and materials science research. Its well-defined reactivity, particularly the orthogonality between the carboxylic acid and the C-Br bond, provides chemists with a reliable platform for constructing complex molecular targets. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in creating the next generation of innovative chemical products.

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